REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[CH2:12](Cl)[C:13](=[CH2:15])[CH3:14]>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.O>[CH3:14][C:13](=[CH2:12])[CH2:15][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]#[N:9] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)Cl
|
Name
|
|
Quantity
|
13.5 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
410 g
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)Cl
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while vigorously stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 20°-30° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the mixture was separated into an organic layer
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with 300 ml of saturated brine, once with 50 ml of 10% hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
further twice with 100 ml of saturated brine, and dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated from the organic layer
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C#N)C1=CC=CC=C1)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.9 mol | |
AMOUNT: MASS | 670 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |